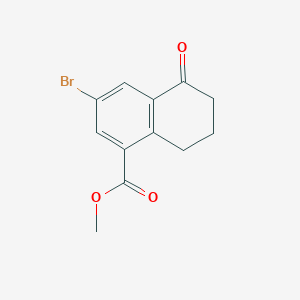
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a chemical compound with a complex structure that includes a bromine atom, a ketone group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, followed by methylation to form the ester. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in an inert solvent like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ketone group can participate in various biochemical reactions, influencing cellular pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Similar structure but lacks the methyl ester group.
Methyl 3-bromo-5-oxo-6,7,8-trihydronaphthalene-1-carboxylate: Similar structure with slight variations in the hydrogenation state.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Propriétés
Formule moléculaire |
C12H11BrO3 |
|---|---|
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
methyl 3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6H,2-4H2,1H3 |
Clé InChI |
PLDBQOYZBLYBOK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC2=C1CCCC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


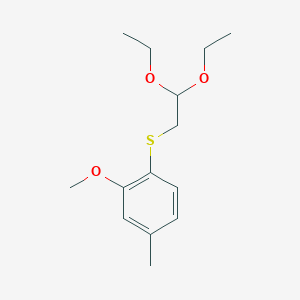
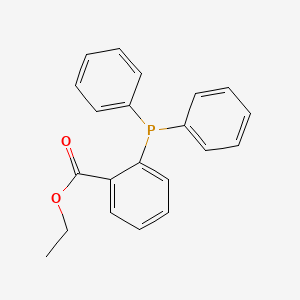
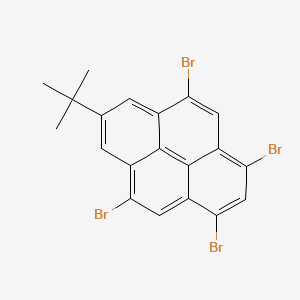
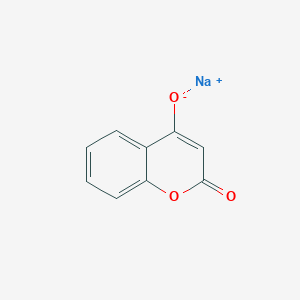

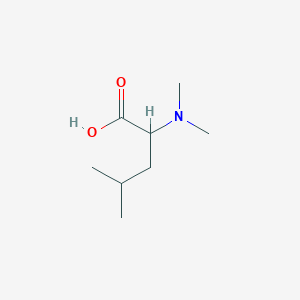
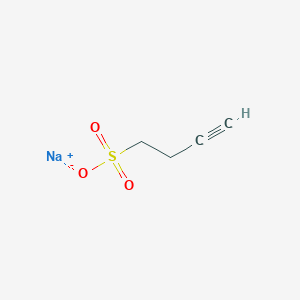

![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
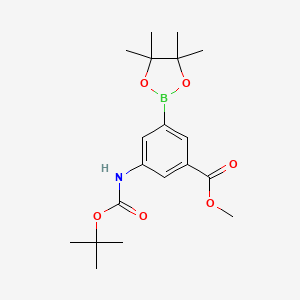
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
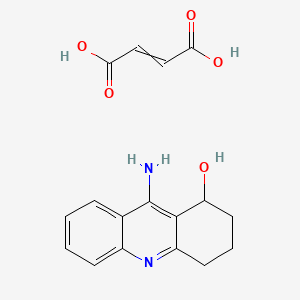
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)

